Home > Products > Screening Compounds P21638 > Pomalidomide-CO-PEG4-propargyl
Pomalidomide-CO-PEG4-propargyl -

Pomalidomide-CO-PEG4-propargyl

Catalog Number: EVT-14914416
CAS Number:
Molecular Formula: C25H29N3O9
Molecular Weight: 515.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-CO-PEG4-propargyl is a compound that integrates pomalidomide, a recognized immunomodulatory agent, with a polyethylene glycol (PEG) linker and a propargyl functional group. This compound is primarily utilized in the development of targeted protein degraders, specifically within the framework of proteolysis-targeting chimeras (PROTACs). The inclusion of the PEG linker enhances the compound's solubility and bioavailability, while the propargyl group serves as a reactive site for further chemical modifications. Pomalidomide itself has been extensively studied for its therapeutic potential in treating multiple myeloma and other malignancies by modulating immune responses and promoting apoptosis in cancer cells .

Source and Classification

Pomalidomide-CO-PEG4-propargyl is classified as a small molecule drug conjugate. It is derived from pomalidomide, which belongs to the thalidomide family of compounds known for their immunomodulatory properties. The compound's unique structure allows it to function as a building block for synthesizing more complex molecules aimed at targeted protein degradation, making it significant in both medicinal chemistry and drug development .

Synthesis Analysis

The synthesis of pomalidomide-CO-PEG4-propargyl typically involves several key steps:

  1. Activation of Pomalidomide: The carboxyl group of pomalidomide is activated to facilitate its reaction with the PEG linker.
  2. Conjugation with PEG Linker: The activated pomalidomide is then reacted with a PEG4 linker through an amide bond formation.
  3. Introduction of Propargyl Group: Following the PEGylation, the propargyl group is introduced, which can be achieved through nucleophilic substitution reactions.

Technical Details

Chemical Reactions Analysis

Pomalidomide-CO-PEG4-propargyl can undergo various chemical reactions:

  1. Oxidation: The propargyl group can be oxidized to form epoxides or carboxylic acids.
  2. Reduction: The nitro group in pomalidomide can be reduced to an amine.
  3. Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Technical Details on Reactions

  • Oxidation: Common reagents include potassium permanganate or osmium tetroxide under mild conditions.
  • Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride are frequently used.
  • Substitution: Nucleophiles such as amines or thiols are typically employed in these reactions.

These reactions allow for the generation of various derivatives that can be tailored for specific biological applications .

Mechanism of Action

Pomalidomide-CO-PEG4-propargyl operates by recruiting the E3 ligase cereblon to target proteins for ubiquitination and subsequent degradation. This mechanism is pivotal in the development of PROTACs, which aim to selectively degrade disease-causing proteins rather than merely inhibiting them. The PEG4 linker enhances solubility and bioavailability, while the propargyl group allows for further modifications to optimize interactions with target proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow solid.
  • Purity: Generally ≥ 95% as determined by high-performance liquid chromatography (HPLC).

Chemical Properties

  • Solubility: Enhanced due to the PEG linker, facilitating better bioavailability.
  • Stability: Requires refrigerated storage conditions to maintain integrity over time.

The compound has a shelf life of approximately 12 months when stored correctly .

Applications

Pomalidomide-CO-PEG4-propargyl has diverse applications across various fields:

  1. Chemistry: Serves as a building block for synthesizing complex molecules and PROTACs.
  2. Biology: Aids in studying protein degradation pathways and developing new therapeutic agents.
  3. Medicine: Investigated for potential applications in treating cancers like multiple myeloma by targeting specific proteins for degradation.
  4. Industry: Utilized in drug development and therapeutic strategy formulation.

The compound's ability to modulate protein levels selectively positions it as a valuable tool in contemporary biomedical research and therapeutic innovation .

Molecular Design and Rationale for Pomalidomide-CO-PEG4-propargyl

Structural Components of Heterobifunctional Degraders

Heterobifunctional protein degraders, notably PROTACs (Proteolysis-Targeting Chimeras), incorporate three critical structural elements: an E3 ubiquitin ligase ligand, a target protein-binding warhead, and a connecting linker. Pomalidomide-CO-PEG4-propargyl exemplifies this design philosophy, integrating pomalidomide (E3 ligase recruiter), a PEG4-based linker, and a propargyl terminus (conjugation handle). This configuration enables targeted protein degradation by facilitating ternary complex formation between the E3 ligase and the protein of interest (POI), leading to POI ubiquitination and proteasomal destruction [4] [7].

Role of Pomalidomide as a Cereblon (CRBN) E3 Ligase Ligand

Pomalidomide serves as the foundational CRBN-recruiting element in this conjugate. As a third-generation immunomodulatory drug (IMiD), it exhibits enhanced binding affinity for cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This interaction is mechanistically distinct from simple target inhibition; pomalidomide binding induces a conformational change in CRBN, creating a neomorphic surface capable of recruiting specific substrate proteins like Ikaros and Aiolos for ubiquitination and degradation. Within PROTAC design, this property is exploited to hijack the ubiquitin-proteasome system. The phthalimide ring of pomalidomide is essential for CRBN binding, while the glutarimide moiety engages key residues (His353, Trp386, Trp380) within the CRBN thalidomide-binding domain, ensuring high-affinity, selective recruitment crucial for efficient PROTAC function [2] [4] [7].

Table 1: Key Characteristics of Pomalidomide-CO-PEG4-propargyl

PropertyValue / DescriptionSource/Reference
CAS Number2244702-88-1Tenova Pharmaceuticals [1]
Molecular FormulaC₂₅H₂₉N₃O₉Tenova Pharmaceuticals [1]
Molecular Weight515.519 g/molTenova Pharmaceuticals [1]
E3 Ligase LigandPomalidomide (Cereblon/CRBN)BroadPharm, BPS Bioscience [2] [3]
LinkerPEG4 (Tetraethylene glycol)BroadPharm, MedChemExpress [6] [8]
Terminal Functional GroupPropargyl (-CH₂C≡CH)Tenova Pharmaceuticals, R&D Systems [1] [5]
Primary ApplicationPROTAC Degrader Building BlockTenova Pharmaceuticals, Sigma-Aldrich [1] [4]
Purity≥95% (HPLC)Tenova Pharmaceuticals [1]

Functional Significance of the PEG4 Linker in Conjugate Stability and Solubility

The tetraethylene glycol (PEG4) linker bridges the pomalidomide moiety and the propargyl group. Its primary functions are multifaceted:

  • Solubility Enhancement: PEG linkers significantly improve the aqueous solubility of hydrophobic PROTAC molecules. This is critical for in vitro biological activity (cell permeability, assay performance) and influences in vivo pharmacokinetics, including potential oral absorption. The ether oxygens within the PEG chain form hydrogen bonds with water molecules [6] [7].
  • Flexibility and Spacing: The PEG4 linker provides approximately 17 atoms and ~16 Å in length. This flexibility is vital for enabling the E3 ligase (cereblon) and the target protein (conjugated via the propargyl handle) to engage simultaneously in a productive ternary complex, a prerequisite for efficient ubiquitin transfer [4] [7].
  • Metabolic Stability: While generally stable, the ether linkages offer some resistance to premature enzymatic degradation compared to more labile ester or amide bonds, extending the conjugate's functional half-life during synthesis and biological applications [6] [8].
  • Systematic Optimization: PEG linkers allow straightforward modular synthesis of analogs with varying lengths (e.g., PEG2, PEG3, PEG6). This enables rapid screening to identify the optimal linker length for maximal degradation efficiency of a specific target protein, as minor changes can drastically affect PROTAC efficacy. Statistics indicate PEG linkers are incorporated in over 54% of reported PROTAC molecules [7].

Table 2: Comparison of Common Pomalidomide-PEGn Conjugates for PROTAC Development

Conjugate NameCAS NumberTerminal GroupMolecular Weight (Da)Key Features/Advantages
Pomalidomide-CO-PEG4-propargyl2244702-88-1Propargyl515.52Click chemistry handle, widely used, good solubility
Pomalidomide-PEG4-COOH901824 (Sigma)Carboxylic Acid521.52Amine reactive, common for amide coupling
Pomalidomide-PEG4-azide2271036-47-4Azide518.52Click chemistry handle (complementary to propargyl)
Pomalidomide-PEG4-NH₂·HCl2357105-92-9Amine (HCl salt)484.93 (Free base: 448.5)Amine reactive (after deprotection), charged group
Pomalidomide-PEG4-C-COOH2097938-44-6Carboxylic Acid507.49Spacer between linker end and functional group (CH₂COOH)
Pomalidomide-PEG4-Ph-NH₂1818885-63-0Aniline540.57Aromatic ring for potential π-stacking interactions

Propargyl Group as a Click Chemistry Handle for Targeted Conjugation

The propargyl group (-CH₂C≡CH) serves as the critical chemical handle enabling efficient and modular assembly of the full PROTAC molecule. Its primary function is to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry":

  • Efficient Conjugation: The propargyl group reacts rapidly and selectively with azide (-N₃) groups under mild conditions (Cu(I) catalyst, room temperature) to form a stable 1,2,3-triazole linkage. This reaction boasts high yields, excellent bioorthogonality (minimal interference with biological functionalities), and tolerance to a wide range of solvents and functional groups present in complex molecules [5] [8].
  • Modular PROTAC Synthesis: This allows researchers to readily conjugate the pomalidomide-PEG4 module (via the propargyl) to virtually any target protein ligand ("warhead") that has been functionalized with an azide group. This modularity significantly accelerates PROTAC discovery and optimization pipelines, facilitating the creation of diverse libraries targeting various proteins [1] [9].
  • Alternative Conjugation Routes: While primarily for CuAAC, the terminal alkyne can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives (e.g., DBCO, BCN). This is advantageous in sensitive biological systems where copper toxicity is a concern [8].
  • Structural Role: The triazole ring formed after click conjugation contributes rigidity to the linker region, which can influence the geometry and stability of the resulting ternary complex [5] [9].

The synergy between these components—pomalidomide for E3 ligase recruitment, the PEG4 linker for optimal spatial positioning and physicochemical properties, and the propargyl group for versatile bioconjugation—makes Pomalidomide-CO-PEG4-propargyl a fundamental and versatile building block in the rational design and synthesis of next-generation targeted protein degraders [1] [4] [7].

Properties

Product Name

Pomalidomide-CO-PEG4-propargyl

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanamide

Molecular Formula

C25H29N3O9

Molecular Weight

515.5 g/mol

InChI

InChI=1S/C25H29N3O9/c1-2-9-34-11-13-36-15-16-37-14-12-35-10-8-21(30)26-18-5-3-4-17-22(18)25(33)28(24(17)32)19-6-7-20(29)27-23(19)31/h1,3-5,19H,6-16H2,(H,26,30)(H,27,29,31)

InChI Key

LAFPOLNVYIOQGI-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.